molecular formula C17H14ClF2N3O3 B394148 1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE

1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE

Katalognummer: B394148
Molekulargewicht: 381.8g/mol
InChI-Schlüssel: TUFDWTLWIUOITB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE is a complex organic compound that features a combination of chloro, difluoro, nitro, and piperazine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may also interact with receptors or enzymes, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both chloro and difluoro groups in 1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds. The nitro group also contributes to its biological activity, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C17H14ClF2N3O3

Molekulargewicht

381.8g/mol

IUPAC-Name

(2-chloro-4,5-difluorophenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H14ClF2N3O3/c18-12-10-14(20)13(19)9-11(12)17(24)22-7-5-21(6-8-22)15-3-1-2-4-16(15)23(25)26/h1-4,9-10H,5-8H2

InChI-Schlüssel

TUFDWTLWIUOITB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC(=C(C=C3Cl)F)F

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC(=C(C=C3Cl)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.